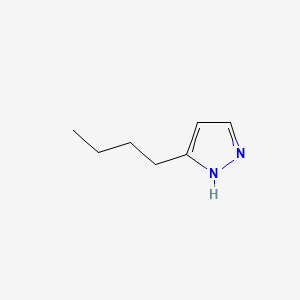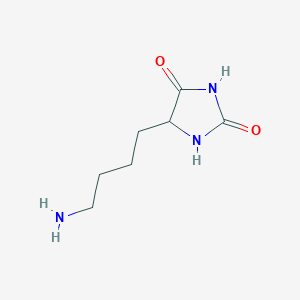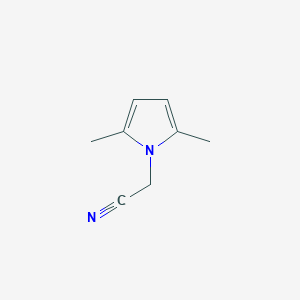
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
概要
説明
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene is a multi-halogenated benzene compound with the chemical formula C9H6Br6. It is characterized by its three bromomethyl groups attached to the benzene ring at the 2, 4, and 6 positions, and three bromine atoms at the 1, 3, and 5 positions. This compound is a colorless crystalline solid that is soluble in organic solvents but insoluble in water. It decomposes at high temperatures, releasing hazardous gases .
準備方法
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be synthesized through a bromination reaction on a benzene ring that has ortho-active groups. The synthetic route involves the bromination of benzene derivatives under controlled conditions to introduce bromine atoms at specific positions on the ring. The reaction conditions typically include the use of bromine or bromine-containing reagents and a catalyst to facilitate the substitution reactions [2][2].
Industrial production methods for this compound involve large-scale bromination processes where the reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high yields and purity. The process also includes purification steps to remove any by-products and unreacted starting materials[2][2].
化学反応の分析
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives. 2
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or aldehydes[2][2].
科学的研究の応用
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene has a wide range of applications in scientific research, including:
作用機序
The mechanism by which 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene exerts its effects involves the interaction of its bromine atoms with molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, where they act as electrophiles and react with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures .
The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in biological systems, the bromine atoms may interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function .
類似化合物との比較
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: This compound has three bromomethyl groups and three methyl groups attached to the benzene ring.
1,3,5-Tris(bromomethyl)benzene: This compound lacks the additional bromine atoms at the 1, 3, and 5 positions, making it less reactive in certain substitution reactions.
2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde: This compound has aldehyde groups instead of bromomethyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its high bromine content and the specific arrangement of bromine atoms and bromomethyl groups, which confer distinct reactivity and versatility in various chemical reactions .
特性
IUPAC Name |
1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWPXINCIZGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CBr)Br)CBr)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591049 | |
| Record name | 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29165-34-2 | |
| Record name | 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3350627.png)

![methyl 5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B3350663.png)




